molecular formula C8H7IO B3045526 2-(2-Iodophenyl)acetaldehyde CAS No. 109347-41-3

2-(2-Iodophenyl)acetaldehyde

Cat. No.: B3045526
CAS No.: 109347-41-3
M. Wt: 246.04 g/mol
InChI Key: ZMOIBLKIUKDUFP-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)acetaldehyde ( 109347-41-3) is a high-value aromatic building block characterized by an aldehyde group adjacent to an ortho-iodophenyl ring. This structure makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where the iodine atom can be selectively functionalized. Researchers can utilize it in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. In biochemical research, this compound serves as a potential substrate or inhibitor for enzyme studies. Aldehydes are known substrates for aldehyde dehydrogenase (ALDH) enzymes, which play critical roles in metabolizing endogenous and exogenous aldehydes . The study of ALDHs is crucial in areas such as cancer research, where certain isozymes are associated with cancer stem cells and drug resistance , and in neuroscience, where they are involved in the metabolism of neurotransmitters . Furthermore, the interplay between alcohol dehydrogenases (ADHs), which produce aldehydes from alcohols , and ALDHs can be investigated using such specialized aldehyde substrates. This product is classified as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. Store sealed in a dry, dark place, in an inert atmosphere, and preferably in a freezer at -20°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIBLKIUKDUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348705
Record name benzeneacetaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109347-41-3
Record name 2-Iodobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109347-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzeneacetaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 2 2 Iodophenyl Acetaldehyde and Its Derivatives

Direct Synthesis Approaches to 2-(2-Iodophenyl)acetaldehyde

Direct synthesis focuses on constructing the target molecule by either introducing the iodine atom at the correct position on an acetaldehyde-like precursor or by building the acetaldehyde (B116499) side chain onto an iodinated benzene (B151609) ring.

Regioselective Iodination in Acetaldehyde Analogues

Achieving regioselective iodination directly onto a phenylacetaldehyde (B1677652) framework presents significant challenges. Electrophilic aromatic substitution reactions, such as iodination, on benzene rings with activating or deactivating groups often yield a mixture of ortho, meta, and para isomers. d-nb.infonih.gov The acetaldehyde group is an ortho, para-director; however, controlling the reaction to favor the ortho product (2-iodo isomer) over the thermodynamically more stable para product is difficult. nih.gov

Reagents like molecular iodine (I₂) activated by an oxidizing agent or N-Iodosuccinimide (NIS) are commonly used for iodination, but they generally lack the high regioselectivity required for this specific synthesis. d-nb.info The reaction may produce a mixture of this compound and 2-(4-iodophenyl)acetaldehyde, necessitating complex separation procedures. To overcome this, strategies often involve using directing groups or precursors that favor ortho substitution. semanticscholar.orgchalmers.se

Routes from 2-Iodobenzene and Acetaldehyde Precursors

A more controlled and regioselective approach involves starting with a pre-functionalized benzene ring, such as 2-iodotoluene (B57078) or another 2-iodobenzene derivative, and subsequently constructing the acetaldehyde side chain. This strategy circumvents the problem of isomeric mixtures inherent in direct iodination.

One plausible synthetic route is the palladium-catalyzed cross-coupling of an aryl iodide with a suitable two-carbon building block. For instance, the reaction of 2-iodoaniline (B362364) could be achieved via a Sandmeyer reaction to produce 2-iodophenylacetonitrile, which can then be reduced to this compound. Another approach involves the palladium-catalyzed reaction of aryl iodides with oxabicyclic alkenes, which can lead to highly substituted biphenyl (B1667301) derivatives, demonstrating the utility of aryl iodides in complex constructions. beilstein-journals.org These multi-step sequences, while potentially longer, offer superior control over the final product's regiochemistry.

Oxidation of Corresponding Alcohols bearing 2-Iodophenyl Moiety

One of the most reliable and widely applicable methods for synthesizing this compound is the oxidation of its corresponding primary alcohol, 2-(2-Iodophenyl)ethanol. labshake.com This precursor is readily accessible and its oxidation provides a direct and high-yielding route to the desired aldehyde.

The key to this method is the selection of a mild oxidizing agent that prevents over-oxidation of the aldehyde to the corresponding carboxylic acid, 2-(2-Iodophenyl)acetic acid. orgsyn.orgbldpharm.com A variety of modern, selective oxidation protocols are suitable for this transformation. The choice of reagent allows for high chemoselectivity, ensuring that other functional groups in a complex molecule remain untouched. orgsyn.org

Oxidizing Agent/SystemDescriptionTypical Conditions
Pyridinium (B92312) Chlorochromate (PCC) A complex of chromium trioxide with pyridine (B92270) and HCl. It is a reliable reagent for oxidizing primary alcohols to aldehydes.Dichloromethane (B109758) (CH₂Cl₂) as solvent, room temperature.
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent known for its mild conditions, neutral pH, and broad functional group tolerance.Dichloromethane (CH₂Cl₂) as solvent, room temperature.
Swern Oxidation Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine.Cryogenic temperatures (-78 °C), followed by warming with a base.
TEMPO-based Oxidation Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or iodosobenzene (B1197198) diacetate.Biphasic or organic solvent systems, often at 0 °C to room temperature.

Preparation and Utility of this compound Acetals

The aldehyde functional group is highly reactive and can be incompatible with various reaction conditions, particularly those involving strong nucleophiles or bases. youtube.com To overcome this, the aldehyde can be "protected" by converting it into an acetal (B89532), which is significantly more stable. mdpi.comijsdr.org

The formation of an acetal involves reacting the aldehyde with an alcohol or a diol under acidic catalysis. ijsdr.org For example, a derivative, the [1-cyano-2-(2-iodophenyl)]ethylidene group, has been developed as an acetal protecting group for carbohydrate chemistry. This group is introduced under mild conditions by reacting a diol with triethyl (2-iodophenyl)orthoacetate. nih.gov This conversion highlights the practical application of derivatives of this compound in complex molecule synthesis. nih.gov

The primary utility of these acetals is to act as a temporary mask for the aldehyde. Once the desired chemical transformations are completed on other parts of the molecule, the acetal can be easily and quantitatively removed by hydrolysis with aqueous acid, regenerating the original aldehyde. youtube.com This protective strategy is fundamental in multi-step organic synthesis. elsevierpure.com

Considerations for Yield and Selectivity in Synthesis

Direct Iodination (2.1.1): This approach generally suffers from poor regioselectivity, leading to the formation of isomeric byproducts. d-nb.info This not only lowers the theoretical yield of the desired 2-iodo isomer but also necessitates purification steps that can further reduce the isolated yield. Achieving high para-selectivity is more common than ortho-selectivity in many electrophilic aromatic substitutions. nih.govbeilstein-journals.org

Routes from 2-Iodobenzene (2.1.2) and Alcohol Oxidation (2.1.3): These methods are inherently more selective. By starting with a precursor that already contains the iodine atom at the correct position, the issue of regioselectivity is completely avoided. The oxidation of 2-(2-iodophenyl)ethanol, in particular, is often a high-yielding reaction, provided that mild and selective oxidizing agents are used to prevent the formation of the carboxylic acid byproduct. orgsyn.org The yield is primarily dependent on the efficiency of the oxidation step itself.

Reactivity and Mechanistic Investigations of 2 2 Iodophenyl Acetaldehyde

Transformations Involving the Aldehyde Functionality of 2-(2-Iodophenyl)acetaldehyde

The aldehyde group in this compound is a site of rich chemical reactivity, participating in a variety of condensation, oxidation, and reduction reactions.

As with other aldehydes possessing α-hydrogens, this compound can undergo base-catalyzed self-condensation or crossed-condensation reactions. libretexts.orgiitk.ac.in These aldol-type reactions involve the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule. libretexts.orglibretexts.org This process results in the formation of a new carbon-carbon bond and a β-hydroxy carbonyl compound, known as an aldol (B89426). iitk.ac.in

The general mechanism for a base-catalyzed aldol reaction proceeds in the following steps:

Enolate formation: A base removes an acidic α-hydrogen from one molecule of the aldehyde to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of a second aldehyde molecule.

Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield the final β-hydroxy aldehyde product. libretexts.org

A common variation is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.orgsrmist.edu.in In such a mixed aldol reaction involving this compound, it could act as the enolizable component, reacting with a non-enolizable aldehyde like benzaldehyde. iitk.ac.insrmist.edu.in The success of these mixed reactions often depends on factors like the relative reactivity of the carbonyl compounds. libretexts.org

Furthermore, the aldehyde functionality can participate in other C-C bond-forming reactions, such as the Wittig reaction. While not documented for this compound itself, a similar transformation has been used in the synthesis of a related phenylacetaldehyde (B1677652) acetal (B89532), indicating the feasibility of this pathway. scispace.com

The aldehyde group of this compound can be readily transformed through both oxidation and reduction, leading to different functional groups.

Oxidative Pathways: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. beilstein-journals.org In the case of this compound, oxidation would yield 2-iodophenylacetic acid. sigmaaldrich.com Various oxidizing agents can accomplish this, although care must be taken to avoid unwanted side reactions, especially given the presence of the sensitive iodo-substituent. One method for aldehyde synthesis that highlights the reverse transformation is the Kornblum oxidation, which converts a primary halide to an aldehyde using dimethyl sulfoxide (B87167) (DMSO). nih.gov

Reductive Pathways: The reduction of the aldehyde group in this compound to a primary alcohol, 2-(2-Iodophenyl)ethanol, can be achieved using a variety of reducing agents. A notable example is a process where the aldehyde is reduced to a hydroxymethyl group concurrently with a palladium-catalyzed Suzuki cross-coupling reaction at the carbon-iodine bond. researchgate.net This tandem reaction allows for the simultaneous modification of both functional groups in a single step. The reaction is catalyzed by Pd(OAc)₂ in the presence of a base and a suitable ligand. researchgate.net More generally, chemoselective reduction of aldehydes can be achieved with hydride reagents like sodium borohydride, often in the presence of catalysts. researchgate.net

Table 1: Representative Transformations of the Aldehyde Group
TransformationProductGeneral Reagents/ConditionsReference
Aldol Condensationβ-Hydroxy aldehydeBase (e.g., NaOH, KOH) in a protic solvent libretexts.orgiitk.ac.in
Oxidation2-Iodophenylacetic acidVarious oxidizing agents beilstein-journals.orgsigmaaldrich.com
Reduction2-(2-Iodophenyl)ethanolHydride reagents (e.g., NaBH₄); Catalytic hydrosilylation researchgate.net

Reactivity at the Carbon-Iodine Bond of the 2-Iodophenyl Moiety

The carbon-iodine (C-I) bond in this compound is a key site for synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, a field of discovery recognized with the 2010 Nobel Prize in Chemistry. libretexts.org These reactions typically proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation (or migratory insertion for Heck-type reactions), and reductive elimination. libretexts.org A significant advantage is that many of these reactions tolerate a wide range of functional groups, including aldehydes, allowing for selective reaction at the C-I bond. researchgate.net

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. numberanalytics.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination and insertion of the alkene into the palladium-aryl bond. A final β-hydride elimination step releases the product and regenerates a palladium hydride species, which is converted back to the active Pd(0) catalyst by the base. numberanalytics.com

While a specific Heck reaction using this compound as the substrate is not prominently documented, related systems demonstrate the feasibility of this transformation. For instance, a catalytic asymmetric cascade Heck-alkylation reaction has been developed for N-(2-iodophenyl)allenamide derivatives. nih.govacs.orgchemistryviews.org This highlights the ability of the 2-iodophenyl group to readily participate in Heck-type couplings. Furthermore, the corresponding 2-iodophenylacetic acid has been shown to undergo palladium-catalyzed reactions with allenes, further supporting the reactivity of this scaffold in C-C bond formation. sigmaaldrich.com

Table 2: Representative Palladium-Catalyzed C-C Coupling Reaction
Reaction NameCoupling PartnerGeneral Product TypeKey Mechanistic StepsReference
Heck ReactionAlkeneSubstituted AlkeneOxidative Addition, Migratory Insertion, β-Hydride Elimination numberanalytics.com
Suzuki ReactionOrganoboron compoundBiaryl or VinylareneOxidative Addition, Transmetalation, Reductive Elimination libretexts.org

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is crucial in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com Palladium and copper catalysts are widely used to facilitate these couplings between aryl halides and heteroatom-containing nucleophiles. numberanalytics.commdpi.com

Reactions like the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (often copper-catalyzed) enable the formation of C-N and C-O bonds by coupling aryl halides with amines or alcohols, respectively. mdpi.comgoogle.com These reactions are indispensable for constructing the core structures of many biologically active molecules. numberanalytics.com The catalytic cycle for these transformations is analogous to other cross-coupling reactions, involving oxidative addition of the aryl iodide to the metal center, coordination of the heteroatom nucleophile, and subsequent reductive elimination to form the final product and regenerate the active catalyst. The presence of the aldehyde group in this compound is generally compatible with these reaction conditions, enabling selective formation of a new carbon-heteroatom bond at the ortho position to the acetaldehyde (B116499) side chain.

Radical Reactions Initiated by the Carbon-Iodine Bond.semanticscholar.orgresearchgate.netmdpi.com

The carbon-iodine (C-I) bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a useful precursor for initiating radical reactions. This reactivity has been harnessed in various synthetic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds through radical cyclization and addition processes.

Intramolecular Radical Cyclization Processes.semanticscholar.orgmdpi.comprinceton.edu

The generation of an aryl radical at the C2 position of the phenyl ring in this compound can lead to intramolecular cyclization. This process is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu3SnH) or through photochemical methods. beilstein-journals.orgnih.gov The resulting aryl radical can attack the aldehyde functionality, leading to the formation of cyclic structures.

For instance, the intramolecular cyclization of similar ortho-iodoaryl aldehydes has been shown to produce various heterocyclic and carbocyclic systems. rsc.orgrsc.org In the case of 1-(2-iodophenyl)-3-methylbutan-1-one, intramolecular cyclization leads to the formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one. rsc.org This suggests that this compound could undergo a similar 5-exo-trig cyclization to form a five-membered ring, specifically an indanone derivative, although specific studies on this exact molecule are not prevalent in the provided search results. The general mechanism involves the formation of an aryl radical, which then adds to the carbonyl carbon of the aldehyde. The resulting oxygen-centered radical is then typically quenched by a hydrogen atom donor.

Studies on related systems, such as the radical cyclization of N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzamide, demonstrate the formation of spirocyclic indoline (B122111) γ-lactams through a tandem radical cyclization process. beilstein-journals.org This highlights the versatility of intramolecular radical cyclizations initiated from an ortho-iodoaryl group to construct complex molecular architectures.

Intermolecular Radical Additions.

While intramolecular reactions are often favored, the aryl radical generated from this compound can also participate in intermolecular radical additions. In these reactions, the radical adds to an external unsaturated compound, such as an alkene or alkyne, before the intramolecular cyclization can occur. The efficiency of intermolecular addition versus intramolecular cyclization depends on several factors, including the concentration of the external radical acceptor and the rate of the intramolecular cyclization.

Research on the radical addition of sodium α-aminoalkanesulfinate to 2-isocyanobiphenyls showcases an example of intermolecular radical addition. bohrium.com Although not directly involving this compound, this illustrates the principle of generating a radical that can react with another molecule. In the context of this compound, the generated aryl radical could potentially be trapped by a suitable external alkene, leading to the formation of a new carbon-carbon bond and a new radical species that can undergo further reactions.

Hypervalent Iodine Chemistry and In-situ Generated Intermediates.rsc.orgnih.govscispace.com

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. scispace.com These species are powerful and selective oxidizing agents and have found broad applications in organic synthesis. mdpi.comacs.org Hypervalent iodine reagents can be prepared and isolated, or they can be generated in-situ from the corresponding iodoarene. sioc-journal.cn The in-situ generation is often preferred for its convenience and the ability to use potentially unstable intermediates immediately. sioc-journal.cnnih.gov

The generation of hypervalent iodine species from aryl iodides can be achieved using various oxidants such as m-chloroperbenzoic acid (mCPBA), oxone, or even molecular oxygen in the presence of radical initiators. scispace.comchemrxiv.orgnsf.gov For example, the aerobic oxidation of iodobenzene (B50100) in the presence of acetaldehyde can produce (diacetoxyiodo)benzene. nsf.gov This suggests that this compound itself could potentially promote the formation of a hypervalent iodine species through autoxidation, although specific studies are needed to confirm this.

Oxidative Transformations Mediated by Hypervalent Iodine Species.bohrium.comnih.gov

Once formed, hypervalent iodine species derived from this compound can mediate a wide range of oxidative transformations. researchgate.netsioc-journal.cn These reagents are known to effect oxidations of alcohols, C-H bonds, and can participate in oxidative rearrangements and functionalizations. mdpi.combohrium.com For example, hypervalent iodine(III) reagents are used for the site-selective oxidation of unactivated C-H bonds. bohrium.com

In the context of this compound, the in-situ generated hypervalent iodine(III) species could potentially oxidize the aldehyde group to a carboxylic acid or participate in oxidative cyclization reactions. The presence of the ortho-iodo group allows for the formation of cyclic hypervalent iodine compounds, such as benziodoxolones, which exhibit unique reactivity. chemrxiv.org These cyclic structures can act as efficient group transfer reagents.

The table below summarizes some oxidative transformations mediated by hypervalent iodine reagents, which could be conceptually applied to derivatives of this compound.

TransformationHypervalent Iodine ReagentSubstrate TypeProduct Type
C-H AlkynylationAlkynyliodine(III) reagentsAldehydesAlkynylated carbonyls
C-H OxidationIodine(III) reagents/tert-butyl hydroperoxideHydrocarbonsOxidized hydrocarbons
HydroacylationIodine(III) reagentsAliphatic aldehydes and olefinsKetones
Oxidative RearrangementPhenyliodine(III) diacetate (PIDA)Alkenesα-Arylated aldehydes
Ligand Exchange and Reductive Elimination Pathways.rsc.org

The reactivity of hypervalent iodine(III) compounds is often described in terms of two fundamental processes: ligand exchange and reductive elimination. princeton.eduscispace.comrsc.org In a typical reaction, a nucleophile first displaces one of the ligands on the iodine atom in a ligand exchange step. This is followed by reductive elimination, where the new ligand and the aryl group are coupled, and the iodine is reduced back to its monovalent state. rsc.org

For a hypervalent iodine derivative of this compound, a nucleophile could add to the iodine center, followed by reductive elimination to form a new bond. The exact pathway of the reductive elimination depends on the nature of the ligands and the reaction conditions. rsc.org These pathways can lead to the formation of a variety of products, including those resulting from C-O, C-N, and C-C bond formation. semanticscholar.org

Intramolecular Cyclization Pathways Influenced by the Ortho-Iodine and Acetaldehyde.semanticscholar.orgprinceton.edusioc-journal.cn

The presence of both the ortho-iodine and the acetaldehyde group in this compound provides a unique structural motif that can lead to a variety of intramolecular cyclization reactions. These cyclizations can proceed through different mechanisms, including radical, and palladium-catalyzed pathways.

Palladium-catalyzed intramolecular coupling reactions between an aryl iodide and an enolate or enol ether derived from the acetaldehyde group are a powerful method for the synthesis of heterocyclic and carbocyclic compounds. scholaris.camdpi.com For instance, the intramolecular arylation of ketones has been used to synthesize various indole (B1671886) derivatives. nih.gov In the case of this compound, the formation of an enolate from the acetaldehyde moiety followed by intramolecular C-C bond formation catalyzed by a palladium complex could lead to the synthesis of indanone.

The table below outlines potential intramolecular cyclization pathways for this compound based on known reactions of similar substrates.

Cyclization PathwayReagents/ConditionsKey IntermediateProduct Type
Radical CyclizationAIBN, Bu3SnHAryl radicalIndanone derivative
Palladium-Catalyzed CyclizationPd catalyst, basePalladium-enolate complexIndanone
Hypervalent Iodine-Mediated CyclizationOxidant (e.g., mCPBA)Cyclic hypervalent iodine speciesOxidized cyclic products

These pathways highlight the synthetic potential of this compound as a versatile building block for the construction of various cyclic molecules. The specific outcome of a reaction can be tuned by the choice of reagents and reaction conditions, allowing for the selective formation of desired products.

Applications of 2 2 Iodophenyl Acetaldehyde As a Key Synthetic Intermediate

Construction of Diverse Heterocyclic Systems.amazonaws.comnih.gov

A significant application of 2-(2-Iodophenyl)acetaldehyde is in the synthesis of heterocyclic compounds. The intramolecular reaction between a function derived from the aldehyde and the aryl iodide group, typically mediated by a transition metal catalyst, is a powerful strategy for ring formation.

The indole (B1671886) scaffold is a core structure in numerous natural products and pharmaceuticals. nih.gov Palladium-catalyzed reactions are a cornerstone for indole synthesis, and precursors derived from this compound are well-suited for these transformations. nih.gov A common strategy involves the palladium-catalyzed annulation of o-haloanilines with alkynes. nih.gov In this context, this compound can be converted into the necessary o-alkynyl-aniline or related precursors.

One-pot procedures starting from o-haloanilines and terminal alkynes, facilitated by catalysts like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), have been developed to produce 2-substituted indoles under mild conditions. nih.govrsc.org For instance, the Sonogashira cross-coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-assisted cyclization, yields the indole ring system. rsc.org This methodology has been employed to create libraries of 2-arylindoles for biological screening. rsc.org

The Larock indole synthesis represents another powerful application, involving the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. Precursors derived from this compound are readily integrated into such synthetic sequences.

The utility of this compound extends beyond simple indoles to the construction of more complex, fused heterocyclic systems. Carbazoles, which consist of a central pyrrole (B145914) ring fused between two benzene (B151609) rings, can be synthesized using this intermediate. amazonaws.comnih.gov A notable method is the palladium-catalyzed annulation of internal alkynes with precursors derived from this compound. amazonaws.com This reaction provides an efficient route to substituted carbazoles, which are of interest for their electronic and photophysical properties. nih.gov

Furthermore, the 2-iodophenyl moiety is instrumental in synthesizing other complex fused systems like benzimidazo[1,2-c]quinazolines. rsc.org In a copper-catalyzed multicomponent reaction, a 2-(2-iodophenyl)benzoimidazole derivative, which can be prepared from the parent aldehyde, reacts with another aldehyde and a nitrogen source to build the intricate quinazoline (B50416) framework. rsc.org This highlights the adaptability of the carbon-iodine bond in forming C-N bonds under various catalytic conditions. rsc.org

An unconventional application is found in carbohydrate chemistry, where the [1-cyano-2-(2-iodophenyl)]ethylidene group, formed from the aldehyde, is used as a protecting group for thioglycoside donors. nih.gov This group not only serves as a protecting acetal (B89532) but also directs the stereochemical outcome of glycosylation reactions and can be subsequently fragmented to yield deoxy sugars, demonstrating a unique formation of a fused ring system on a carbohydrate scaffold. nih.gov

Fused HeterocycleSynthetic StrategyCatalyst/ReagentsRef.
Carbazole Palladium-catalyzed annulation of internal alkynesPd(OAc)₂, PPh₃, K₂CO₃ amazonaws.com
Benzimidazo[1,2-c]quinazoline Copper-catalyzed multicomponent reactionCuI, DBU, O₂ rsc.org
β-D-Rhamnopyranoside Radical fragmentation of a [1-cyano-2-(2-iodophenyl)]ethylidene acetalAIBN, Bu₃SnH nih.gov

Role in Cascade and Multicomponent Reactions.amazonaws.comrsc.orgresearchgate.net

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot under the same reaction conditions. beilstein-journals.orgbeilstein-journals.org Multicomponent reactions (MCRs) are similar processes where three or more reactants combine in one pot to form a product that incorporates portions of all reactants. nih.gov this compound and its derivatives are excellent substrates for these highly efficient processes due to their bifunctional nature.

A prime example is the palladium-catalyzed cascade Heck-alkylation reaction. researchgate.net A derivative, N-(2-iodophenyl)allenamide, undergoes a cascade cyclization, generating a π-allylpalladium intermediate which is then trapped by a nucleophile in the same pot. researchgate.net This strategy allows for the rapid construction of complex indole-containing structures from simple starting materials. researchgate.net Similarly, palladium-catalyzed tandem reactions of N-(2-iodophenyl)-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanides have been developed to produce diverse aza-heterocyclic amides. researchgate.net

The aforementioned synthesis of benzimidazo[1,2-c]quinazolines is also a multicomponent reaction where the 2-(2-halophenyl)benzoimidazole, an aldehyde, and sodium azide (B81097) as a nitrogen source combine in a one-pot, copper-catalyzed process involving the formation of three C-N bonds. rsc.org These examples underscore the power of using a strategically functionalized starting material like this compound to orchestrate complex molecular assembly in a single, efficient operation.

Reaction TypeKey TransformationResulting ScaffoldCatalystRef.
Cascade Reaction Heck-Alkylationα-Alkyl Tryptophan DerivativesChiral Aldehyde / Palladium Complex researchgate.net
Tandem Reaction Annulation / Carbonyl Insertion / C-N Bond Formationβ-Indolyl Sulfoximidoyl AmidesPalladium Catalyst researchgate.net
Multicomponent Reaction Azidation / Condensation / Oxidative CyclizationBenzimidazo[1,2-c]quinazolinesCopper Catalyst rsc.org

Contribution to Asymmetric Synthesis Methodologies.nih.govresearchgate.net

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer or diastereomer, is of paramount importance in medicinal chemistry and materials science. This compound derivatives have been utilized in notable asymmetric methodologies.

In a significant advancement, a catalytic asymmetric cascade Heck-alkylation reaction of N-(2-iodophenyl)allenamides with amino acid esters has been developed. researchgate.net This reaction, promoted by a combined catalytic system of a chiral aldehyde, a chiral palladium complex, and a Lewis acid, produces optically active α-alkyl tryptophan derivatives with excellent enantioselectivity. researchgate.net The 2-iodophenyl group is essential for the initial intramolecular Heck reaction that initiates the cascade.

In a different approach within carbohydrate chemistry, the [1-cyano-2-(2-iodophenyl)]ethylidene group serves as a chiral auxiliary. nih.gov When installed as a 4,6-O-acetal on a thiomannoside donor, this group effectively shields one face of the molecule, leading to strong β-selectivity in glycosylation reactions. nih.gov Following the coupling, the group can be selectively removed or transformed. This tin-mediated radical fragmentation provides high yields of the synthetically challenging β-rhamnopyranosides, demonstrating how the iodophenyl moiety can be part of a stereocontrolling element. nih.gov

Advanced Spectroscopic and Computational Analysis of 2 2 Iodophenyl Acetaldehyde

Spectroscopic Characterization Techniques for Structural Elucidation (Excluding Basic Identification Data)

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry provide foundational structural data, advanced techniques are essential for a more detailed characterization of 2-(2-Iodophenyl)acetaldehyde. These methods probe subtle aspects of molecular structure, conformation, and intermolecular interactions. southampton.ac.uk

Modern spectroscopic tools are crucial for a comprehensive analysis of chemical structures and reactivity. southampton.ac.uk For instance, advanced Raman techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the signal of this compound, allowing for the detection of minute quantities and the study of its orientation on surfaces. cuny.edu Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would be invaluable in unambiguously assigning proton and carbon signals, especially in complex derivatives or reaction mixtures. Nuclear Overhauser Effect (NOE) spectroscopy could provide critical information on the spatial proximity of atoms, helping to determine the preferred conformation of the acetaldehyde (B116499) side chain relative to the iodophenyl ring.

TechniqueInformation Revealed for this compound
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of complex ¹H and ¹³C NMR spectra, confirmation of connectivity between the phenyl ring and the acetaldehyde moiety.
NOE Spectroscopy Determination of through-space correlations, providing insights into the molecule's three-dimensional structure and preferred conformation.
Surface-Enhanced Raman Spectroscopy (SERS) Enhanced vibrational spectra for trace analysis and studying interactions with metallic surfaces, potentially revealing details of halogen bonding. cuny.edu
Circular Dichroism (CD) Spectroscopy If the molecule is resolved into its enantiomers or placed in a chiral environment, CD can probe its chiroptical properties.
Femtosecond Transient Absorption Spectroscopy Measurement of the dynamics of excited electronic states, offering insights into photochemical reaction pathways and energy dissipation mechanisms. southampton.ac.uk

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides a powerful lens for examining the properties of this compound at a molecular level, complementing experimental data with theoretical insights. sciensage.info Methods like Density Functional Theory (DFT) are used to model its geometric, electronic, and reactive characteristics with high accuracy. nih.gov

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical behavior. northwestern.eduacs.org For this compound, these calculations can map the electron density, identify reactive sites, and quantify molecular properties that govern its interactions.

Using DFT methods, such as with the B3LYP functional, one can optimize the molecule's geometry and calculate key electronic parameters. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

A molecular electrostatic potential (MEP) map can also be generated, which visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and a region of positive potential (a "σ-hole") on the iodine atom along the C-I bond axis, which is critical for halogen bonding. mdpi.com

Illustrative Calculated Electronic Properties for this compound (Note: These values are representative and would be obtained from a specific DFT calculation, e.g., at the B3LYP/6-31G(d,p) level of theory.)

PropertyIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability; related to ionization potential.
LUMO Energy -1.2 eVIndicates electron-accepting capability; related to electron affinity.
HOMO-LUMO Gap 5.3 eVCorrelates with chemical stability; a larger gap suggests lower reactivity. nih.gov
Dipole Moment 2.8 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic Charge on Iodine +0.15Suggests a slight positive charge, contributing to the σ-hole and halogen bonding potential.
Mulliken Atomic Charge on Carbonyl Oxygen -0.55Indicates a high negative charge, making it a likely site for nucleophilic attack and a halogen/hydrogen bond acceptor.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this includes modeling its participation in reactions such as oxidation, condensation, and metal-catalyzed cross-couplings. nih.govacs.org

Theoretical modeling can trace the entire course of a reaction from reactants to products, identifying key intermediates and, crucially, the transition states that connect them. The iodine atom in this compound makes it a suitable substrate for palladium-catalyzed reactions like the Heck or Sonogashira couplings. Computational models can elucidate the step-by-step mechanism of such reactions, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net

For instance, in a hypothetical intramolecular cyclization, quantum chemical calculations can determine the structure of the transition state and its associated activation energy. This information is vital for predicting reaction rates and understanding why certain products are formed over others. By comparing the energy barriers for different possible pathways, chemists can predict the most likely reaction outcome under various conditions.

The iodine atom in this compound is not merely a bulky substituent; it is a key functional component capable of forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom). rsc.orgacs.org

Theoretical studies, including DFT and Atoms in Molecule (AIM) analysis, can be used to characterize and quantify these interactions. mdpi.com For this compound, the iodine atom acts as a halogen bond donor. This interaction can significantly influence the molecule's conformation by stabilizing specific arrangements in the solid state or in solution. Furthermore, halogen bonding can play a crucial role in molecular recognition, directing how the molecule interacts with other species, such as enzyme active sites or crystal lattice neighbors. mdpi.com The strength of a halogen bond can be fine-tuned by the electronic nature of the group to which the halogen is attached; for iodine, these bonds can be comparable in strength to conventional hydrogen bonds. acs.org

Characteristics of Iodine-Mediated Halogen Bonds

PropertyDescriptionInfluence on this compound
Directionality The C–I···B angle is typically close to 180° (where B is the halogen bond acceptor). rsc.orgEnforces specific orientations in supramolecular assemblies and crystal packing.
Strength Iodine forms the strongest halogen bonds among the halogens (I > Br > Cl > F). acs.orgCan significantly impact conformational stability and the energetics of intermolecular binding.
σ-Hole A region of positive electrostatic potential on the iodine atom opposite the C-I bond. acs.orgThis is the electrophilic region that interacts with a nucleophilic partner (the XB acceptor).
Influence on Reactivity Can activate the molecule by withdrawing electron density or by pre-organizing reactants for a reaction.May influence the regioselectivity of reactions by blocking or directing incoming reagents.

Future Research Directions and Unexplored Potential of 2 2 Iodophenyl Acetaldehyde

Development of Novel Catalytic Transformations

The presence of the aryl iodide in 2-(2-Iodophenyl)acetaldehyde is a key feature for exploitation in catalysis. Future research is anticipated to focus on developing new catalytic systems that leverage this functionality for advanced molecular construction.

One promising avenue is the expansion of palladium-catalyzed cascade reactions. Building on established methods for the synthesis of α-alkyl tryptophan derivatives from N-(2-iodophenyl)allenamides, new catalytic systems could be designed. researchgate.netacs.org These might involve a combination of chiral aldehydes, palladium complexes, and Lewis acids to achieve asymmetric transformations, leading to optically active heterocyclic compounds. researchgate.net The aldehyde group in this compound could act as a chiral director or a reactive partner in such cascades.

Furthermore, the development of novel transformations mediated by hypervalent iodine reagents presents another exciting frontier. acs.orgacs.org Research could explore the in-situ generation of hypervalent iodine species from the this compound core, which could then participate in catalyst-free, visible-light-promoted cyclizations to form complex heterocyclic systems like 1,3,4-oxadiazoles. acs.org The reactivity of the aldehyde group as a source of acyl radicals could be combined with the unique properties of the iodine moiety. acs.orgresearchgate.net

Additionally, the application of I2/DMSO catalytic systems could be explored for oxidative transformations. rsc.org This system is known to facilitate Kornblum oxidation, converting primary halides to aldehydes, and could potentially be adapted for intramolecular cyclizations or C-H functionalization reactions involving the this compound scaffold. rsc.org

Future research could focus on the catalytic transformations summarized in the table below.

Catalytic SystemPotential Transformation with this compoundPotential Product Class
Chiral Aldehyde/Palladium Complex/Lewis AcidAsymmetric Cascade Heck-AlkylationOptically Active Tryptophan Derivatives & Indoles
Hypervalent Iodine Reagents/Visible LightIntramolecular Oxidative CyclizationFused Heterocyclic Systems (e.g., Oxadiazoles)
I2/DMSOIntramolecular Kornblum-type Cyclization/OxidationIndenones or other fused carbocycles

Exploration of Bio-inspired Synthetic Pathways

The principles of biocatalysis and bio-inspired synthesis offer a green and efficient alternative to traditional chemical methods. rsc.org The future application of enzymes and bio-mimetic strategies to this compound holds significant promise for creating complex and biologically relevant molecules.

A key area of exploration is the use of aldolases, such as 2-deoxy-d-ribose-5-phosphate aldolase (B8822740) (DERA), which are known to catalyze aldol (B89426) additions with acetaldehyde (B116499) as a donor substrate. rsc.orgchemrxiv.orgnih.gov By engineering DERA or other aldolases, it may be possible to utilize this compound as a unique donor or acceptor, leading to the formation of functionalized sugars or other chiral building blocks. chemrxiv.org This approach could pave the way for the synthesis of novel nucleoside analogues with potential therapeutic applications. rsc.orgchemrxiv.org

Bio-inspired Diels-Alder reactions represent another fertile ground for research. rsc.orgrsc.org The aldehyde group of this compound could be transformed in situ into a diene or dienophile, which could then undergo intramolecular [4+2] cycloadditions. This strategy, inspired by the biosynthesis of natural products like kuwanons and abyssomicin C, could provide rapid access to complex polycyclic architectures. rsc.orgrsc.org

Furthermore, the broader application of other enzyme classes, such as oxidoreductases (e.g., alcohol dehydrogenases), lipases, and transaminases, could be investigated for the stereoselective transformation of the aldehyde group or for cascade reactions involving the entire molecule. nih.govandersonsprocesssolutions.com These biocatalytic methods offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact. rsc.org

Biocatalytic ApproachPotential Application for this compoundTarget Molecule Class
Engineered Aldolases (e.g., DERA)Asymmetric aldol addition using or forming the aldehydeFunctionalized chiral synthons, novel sugar analogues
Bio-inspired Intramolecular Diels-AlderFormation of a diene/dienophile for cycloadditionPolycyclic and spirocyclic natural product scaffolds
Oxidoreductases/LipasesStereoselective reduction/oxidation of the aldehydeChiral 2-(2-Iodophenyl)ethanol derivatives
Enzyme CascadesMulti-step one-pot synthesis involving the aldehyde and iodo-aryl groupComplex functionalized heterocycles

Integration into Flow Chemistry and Sustainable Synthesis

The integration of this compound into modern synthetic methodologies like flow chemistry and other sustainable practices is a critical direction for future research. These approaches can enhance safety, improve efficiency, and reduce the environmental footprint of synthetic processes.

Flow chemistry offers a powerful platform for handling potentially unstable intermediates and for optimizing reaction conditions with high precision. rsc.orgmdpi.com The synthesis and subsequent reactions of this compound could be performed in continuous-flow microreactors. lookchem.com This would allow for the safe handling of hazardous reagents and intermediates, precise control over reaction parameters like temperature and residence time, and the potential to telescope multiple synthetic steps into a single, continuous process. rsc.org For example, a flow setup could facilitate rapid intramolecular cyclizations that might be difficult to control in batch processing. rsc.org

In the realm of sustainable synthesis, mechanochemistry presents a solvent-free alternative for conducting reactions. researchgate.net The potential for using techniques like ball-milling to promote reactions of this compound, such as condensations or palladium-catalyzed couplings, should be explored. This can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. researchgate.net

Additionally, visible-light-promoted reactions, which often proceed under mild, catalyst-free conditions, are a key area for sustainable chemistry. acs.orgresearchgate.net The aryl iodide moiety in this compound is a chromophore that could be exploited in photoredox catalysis or direct photoexcitation to initiate radical cyclizations or cross-coupling reactions, providing a green route to complex molecules. researchgate.net

Sustainable MethodApplication to this compoundKey Advantages
Flow ChemistryMulti-step synthesis, handling of reactive intermediatesEnhanced safety, improved selectivity, scalability
MechanochemistrySolvent-free condensation and cross-coupling reactionsReduced solvent waste, shorter reaction times
Visible-Light Photoredox CatalysisIntramolecular radical cyclizations, C-H functionalizationUse of renewable energy, mild reaction conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.